

Application Notes: Spectrophotometric Determination of Phosphates Using Phosphomolybdic Acid

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Compound of Interest

Compound Name: *Phosphomolybdic acid solution*

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Introduction

The spectrophotometric determination of phosphate is a widely utilized analytical method critical in various scientific disciplines, including environmental monitoring, agricultural science, and biomedical research. This method is predicated on the reaction of orthophosphate ions with a molybdate reagent in an acidic medium to form a phosphomolybdic acid complex. Subsequent reduction of this complex produces an intensely colored molybdenum blue species, the absorbance of which is directly proportional to the phosphate concentration. This document provides detailed protocols and quantitative data for the application of phosphomolybdic acid in phosphate determination.

Principle of the Assay

In an acidic solution, orthophosphate ions react with ammonium molybdate to form the heteropoly acid, phosphomolybdic acid.^{[1][2]} This complex is then reduced by an appropriate agent, such as ascorbic acid, to produce a stable, intensely colored molybdenum blue complex.^{[1][2]} The addition of antimony potassium tartrate can accelerate the reduction process.^{[1][3][4]} The intensity of the resulting blue color is measured using a spectrophotometer at a specific wavelength, and the phosphate concentration is determined by comparison with a standard curve.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric determination of phosphate using the phosphomolybdic acid method with various reducing agents.

Parameter	Value	Reducing Agent	References
Wavelength of Maximum Absorbance (λ_{max})	880 or 660 nm	Ascorbic Acid	[3]
820-840 nm	Hydrazine Hydrate	[5]	
840 nm	Thiourea	[6]	
830 nm	Hydrazinium Sulphate	[7]	
890 nm	Ascorbic Acid	[8]	
Linearity Range	0.01 to 1.0 mg/L	Ascorbic Acid	[4]
0.5 to 10.0 $\mu\text{g/mL}$	Thiourea	[6]	
0.5 to 5 $\mu\text{g/mL}$	Hydrazinium Sulphate	[7]	
0.1 to 1 mg P/L	Ascorbic Acid	[8]	
0.08 to 1.16 $\mu\text{g/mL}$	Molybdenum(V) & (VI) mixture	[9]	
Molar Absorptivity	$2.9 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	Hydrazinium Sulphate	[7]
$1.712 \text{ mol}^{-1} \text{ cm}^{-1}$	Thiourea	[6]	
$2.4 \times 10^4 \text{ l mol}^{-1} \text{ cm}^{-1}$	Molybdenum(V) & (VI) mixture	[9]	
Correlation Coefficient (R^2)	0.99	Hydrazinium Sulphate	[7]
0.9769	Thiourea	[6]	
0.9988	Ascorbic Acid	[8]	

Potential Interferences

Several substances can interfere with the accuracy of the phosphomolybdic acid method:

- Silica: Can form a pale-blue complex, but its interference is generally negligible.[\[3\]](#)[\[10\]](#)
However, interference can occur when samples are heated, and the sulfuric acid concentration is low.[\[10\]](#)
- Arsenate (AsO_4^{3-}): Produces a similar color to the phosphate complex and can cause positive interference.[\[3\]](#)[\[4\]](#) Arsenic concentrations up to 100 $\mu\text{g/L}$ are reported not to interfere.[\[3\]](#)[\[4\]](#)
- Barium, Lead, and Silver: May interfere by forming a phosphate precipitate, though this effect is often negligible in natural waters.[\[3\]](#)[\[4\]](#)
- Nitrite: Can interfere but can be oxidized to nitrate with hydrogen peroxide before analysis.[\[4\]](#)
- Residual Chlorine: Should be removed by boiling the sample.[\[3\]](#)

Experimental Protocols

Protocol 1: Ascorbic Acid Reduction Method

This protocol is a widely used and robust method for the determination of orthophosphate.

1. Reagent Preparation:

- Ammonium Molybdate Solution (35.6 g/L): Dissolve 40 g of ammonium molybdate ($(\text{NH}_4)_6\text{Mo}_7\text{O}_{24} \cdot 4\text{H}_2\text{O}$) in 800 mL of demineralized water and dilute to 1 L.[\[3\]](#)
- Ascorbic Acid Solution (18 g/L): Dissolve 18 g of ascorbic acid in 800 mL of demineralized water and dilute to 1 L. Store in a dark, refrigerated bottle. The solution is stable for one week.[\[3\]](#)
- Antimony Potassium Tartrate Solution (3 g/L): Dissolve 3.0 g of antimony potassium tartrate ($\text{K}(\text{SbO})\text{C}_4\text{H}_4\text{O}_6 \cdot \frac{1}{2}\text{H}_2\text{O}$) in 800 mL of demineralized water and dilute to 1 L.[\[3\]](#)

- Sulfuric Acid (2.45 M): Cautiously add 136 mL of concentrated sulfuric acid (sp gr 1.84) to 800 mL of demineralized water with constant stirring and cooling. Dilute to 1 L.[3]
- Mixed Reagent: Mix 50 mL of 2.45 M sulfuric acid, 5 mL of antimony potassium tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution. This reagent should be prepared fresh daily. If the solution turns blue, it is contaminated and should be discarded.[8]
- Phosphate Standard Stock Solution (100 ppm P): Dissolve 0.4394 g of potassium dihydrogen phosphate (KH_2PO_4), dried overnight over concentrated H_2SO_4 , in demineralized water and dilute to 1000 mL.[1][3]
- Phosphate Working Standards: Prepare a series of working standards by appropriate dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 1.0 mg/L).[4]

2. Sample Preparation:

- For total phosphorus determination, all forms of phosphorus must be converted to orthophosphate via an acid-persulfate digestion.[3]
- Filter water samples through a 0.45 μm membrane filter to determine dissolved orthophosphate.
- If the sample is colored or turbid, a sample blank should be prepared by adding all reagents except the mixed reagent.

3. Procedure:

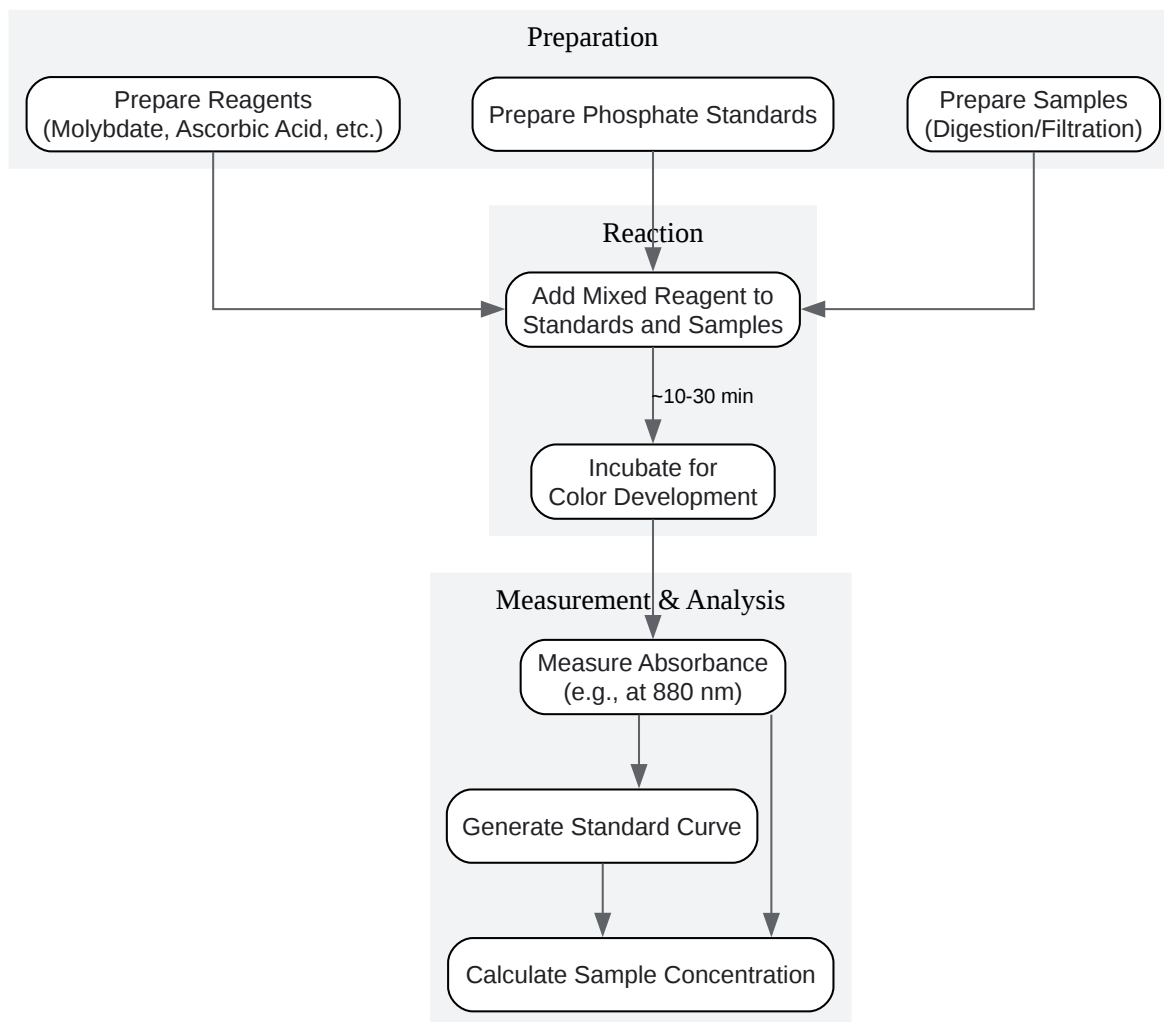
- Pipette 50 mL of the sample or standard solution into a clean flask.[8]
- Add one drop of phenolphthalein indicator. If a pink color develops, add 2.45 M sulfuric acid dropwise until the color disappears.[8]
- Add 8 mL of the mixed reagent and mix thoroughly.[8]
- Allow the color to develop for at least 10 minutes but no longer than 30 minutes at room temperature.[8]

- Measure the absorbance of the solution at 880 nm or 660 nm using a spectrophotometer.^[3]
- Use a reagent blank (50 mL of deionized water with the reagents) to zero the spectrophotometer.

4. Calibration and Calculation:

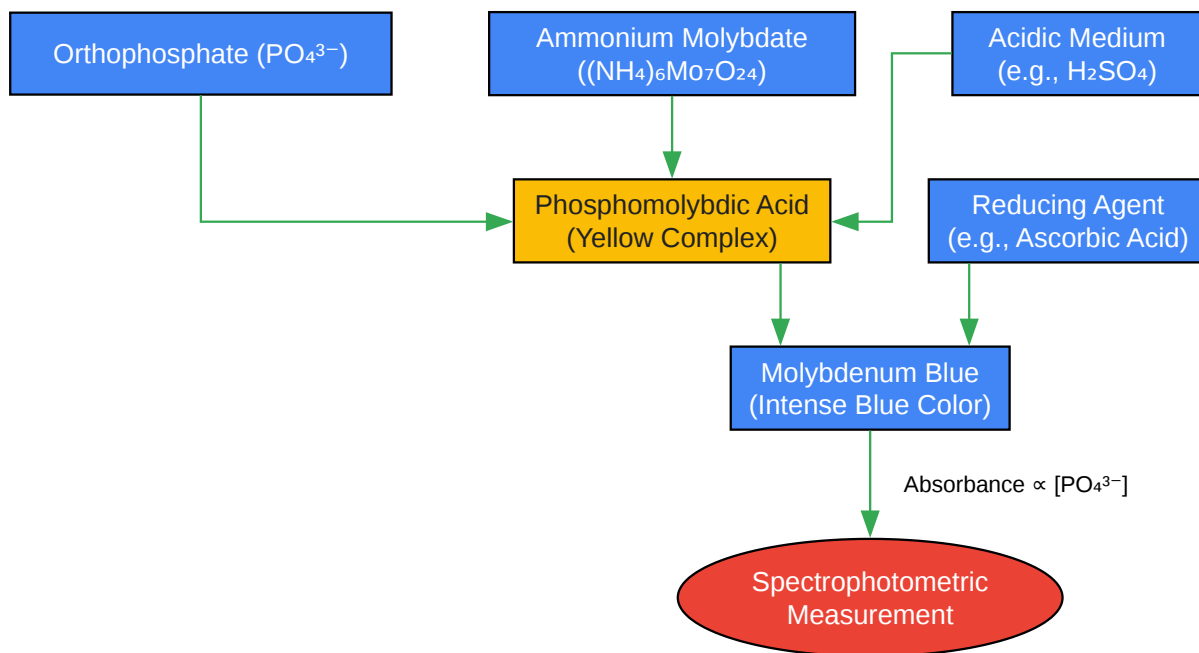
- Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
- Determine the concentration of phosphate in the sample by comparing its absorbance to the calibration curve.

Visualizations



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Caption: Experimental workflow for phosphate determination.



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Caption: Chemical reaction pathway for phosphate detection.

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